molecular formula C5H11NNa4O6P2 B15180817 Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94087-56-6

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B15180817
CAS No.: 94087-56-6
M. Wt: 335.05 g/mol
InChI Key: RCFQWXPAIFRWGT-UHFFFAOYSA-J
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Description

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H11NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction can be represented as follows:

Isopropylamine+Formaldehyde+Phosphorous AcidTetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate\text{Isopropylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} Isopropylamine+Formaldehyde+Phosphorous Acid→Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The purification process may include filtration, crystallization, and drying steps to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a chelating agent and in the synthesis of other bisphosphonate derivatives.

    Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.

    Medicine: It is investigated for its role in inhibiting bone resorption and its potential therapeutic applications in osteoporosis and other bone-related conditions.

    Industry: The compound is used in various industrial processes, including water treatment and as a scale inhibitor.

Mechanism of Action

The mechanism of action of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium ethylenediaminetetra(methylene)phosphonate
  • Tetrasodium 1-hydroxyethylidene-1,1-diphosphonate
  • Tetrasodium iminodisuccinate

Uniqueness

Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may offer different binding affinities and inhibitory effects on bone resorption, making it a valuable compound for specific applications in medicine and industry.

Properties

CAS No.

94087-56-6

Molecular Formula

C5H11NNa4O6P2

Molecular Weight

335.05 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)propan-2-amine

InChI

InChI=1S/C5H15NO6P2.4Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

RCFQWXPAIFRWGT-UHFFFAOYSA-J

Canonical SMILES

CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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